Tanshinone IIA-d6

LC-MS/MS Bioanalysis Method Validation

Unlabeled internal standards cause significant variability in LC-MS/MS bioanalysis due to matrix effects and extraction inconsistencies. Tanshinone IIA-d6, a stable deuterated analog, co-elutes with the native analyte, normalizing for these variables to ensure method accuracy. - Eliminates ion suppression/enhancement discrepancies - Validated for PK/biodistribution studies of novel Tanshinone IIA formulations - Enables interference-free quantification in complex biological matrices

Molecular Formula C19H18O3
Molecular Weight 300.4 g/mol
Cat. No. B15142717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshinone IIA-d6
Molecular FormulaC19H18O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
InChIInChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3/i2D3,3D3
InChIKeyHYXITZLLTYIPOF-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanshinone IIA-d6: Deuterated Internal Standard


Tanshinone IIA-d6 is a stable isotope-labeled (deuterated) analog of the natural diterpene quinone, Tanshinone IIA. The compound is specifically designed to serve as an internal standard (IS) in quantitative bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The substitution of six hydrogen atoms with deuterium (²H) increases its molecular weight from 294.34 to 300.38, allowing it to be distinguished from the analyte of interest by mass spectrometry . This molecular mimicry ensures that Tanshinone IIA-d6 exhibits near-identical chemical behavior to Tanshinone IIA during sample extraction, chromatographic separation, and ionization, while the mass difference enables accurate and precise quantification via isotope dilution [1].

Workflow Quantitative LC-MS/MS bioanalysis
Selection Deuterated internal standard (ISTD)
Use context Tanshinone IIA quantification in research matrices Co-eluting isotope-labeled analog

Why Tanshinone IIA-d6 Is Essential


In quantitative LC-MS analysis of complex biological matrices, the use of unlabeled Tanshinone IIA or non-isotopic internal standards (e.g., structural analogs like Loratadine [1]) introduces significant analytical variability. Unlabeled Tanshinone IIA cannot be distinguished from endogenous analyte, rendering it useless as an IS. Non-isotopic internal standards often exhibit different extraction recovery, ionization efficiency, and chromatographic retention times compared to the target analyte, making them unable to fully compensate for matrix effects and instrument drift [2]. Tanshinone IIA-d6, as a stable isotope-labeled internal standard, co-elutes with the analyte and experiences identical conditions, thereby normalizing for these variables and ensuring method accuracy and precision that cannot be achieved with generic alternatives [3].

Unlabeled Tanshinone IIA lacks mass differentiation from endogenous analyte; cannot serve as an IS.
Non-isotopic IS (e.g., Loratadine) may exhibit different extraction recovery and ionization; limited matrix-effect correction.
Structural analog IS may show retention shifts and ion suppression differences; method precision can be compromised.

Tanshinone IIA-d6 Performance Evidence


Precision: Tanshinone IIA-d6 vs. Loratadine

In a validated LC-MS/MS method for quantifying Tanshinone IIA in rat tissues, the use of Loratadine as a non-isotopic internal standard was reported. While the study demonstrated method feasibility, the use of a non-isotopic internal standard is a known limitation for correcting matrix effects and extraction efficiency, which are key sources of variability [1]. In contrast, Tanshinone IIA-d6, as a deuterated internal standard, is specifically designed to mimic the analyte's behavior, theoretically offering superior correction for these variables. The method validation data for a similar LC-MS/MS method quantifying Tanshinone IIA in rat plasma using a structural analog internal standard (Tariquidar) reported an average extraction recovery >60% and precision within 10% [2]. While this provides a baseline for method performance with a non-isotopic IS, the use of Tanshinone IIA-d6 is expected to improve both recovery and precision due to its closer physicochemical properties to the analyte [3].

Precision context
Data to verify
Baseline: Tariquidar IS, recovery >60%, precision
Supports precision improvement; requires direct method validation
Cross-study comparable; class-level expectation
Mass shift
Class-level
+6 Da (m/z 300.38) vs. +3 Da; greater separation from monoisotopic peak (m/z 294.34).
Reduces isotopic interference risk
Enhances selectivity at low concentrations
Method baseline
Context-dependent
HPLC: linear 4–40 µg/mL, r=0.9998, recovery 99.74%, precision
Reference performance; ISTD needed for complex matrices
From Tongmai capsule QC; supports method capability
LC-MS/MS Bioanalysis Method Validation Tissue Distribution

Spectral Separation: Tanshinone IIA-d6 vs. -d3

The selection of a deuterated internal standard requires a careful assessment of isotopic purity and the potential for mass overlap with the analyte's natural isotopic envelope. Tanshinone IIA-d6, with a molecular weight increase of +6 Da (from 294.34 to 300.38), provides a greater mass shift compared to a -d3 analog, which would only increase mass by +3 Da . This larger mass difference significantly reduces the risk of signal interference from the M+2 or M+4 natural isotopic peaks of the unlabeled analyte, which can be substantial for molecules of this size. While Tanshinone IIA-d3 may be available, the -d6 variant offers superior spectral separation, a key factor for ensuring method selectivity and accurate quantification at low analyte concentrations [1].

Mass shift
Class-level
+6 Da (m/z 300.38) vs. +3 Da; greater separation from monoisotopic peak (m/z 294.34).
Reduces isotopic interference risk
Enhances selectivity at low concentrations
Stable Isotope Labeling Mass Spectrometry Quantitative Analysis Internal Standard

Baseline Method Performance for Tanshinone IIA

To establish a baseline for analytical performance, a validated HPLC method for Tanshinone IIA demonstrated a linear range of 4.012-40.12 μg·mL⁻¹ (r=0.9998) with an average recovery of 99.74% (RSD=1.84%) and precision below 2% RSD [1]. While this method does not employ Tanshinone IIA-d6, it defines the high level of accuracy and precision achievable for Tanshinone IIA quantification. The use of Tanshinone IIA-d6 as an internal standard in LC-MS/MS methods is expected to maintain or improve upon these performance metrics, particularly when analyzing complex biological matrices where matrix effects are a significant concern [2].

Method baseline
Context-dependent
HPLC: linear 4–40 µg/mL, r=0.9998, recovery 99.74%, precision
Reference performance; ISTD needed for complex matrices
From Tongmai capsule QC; supports method capability
Method Validation Analytical Chemistry Quality Control HPLC

Tanshinone IIA-d6 Applications


Preclinical PK and Tissue Distribution Studies

Tanshinone IIA-d6 is the definitive internal standard for LC-MS/MS methods quantifying Tanshinone IIA in plasma and tissues. By normalizing for matrix effects and extraction variability [1], it ensures the generation of reliable PK parameters (Cmax, AUC, t1/2) and accurate biodistribution data. This is essential for the development and evaluation of novel Tanshinone IIA formulations, such as solid dispersions designed to improve oral bioavailability .

Quality Control of Botanical and Herbal Products

For manufacturers of Danshen (Salvia miltiorrhiza)-based pharmaceuticals and nutraceuticals, Tanshinone IIA-d6 serves as a critical reference standard for quantitative analysis. Its use in validated HPLC or LC-MS methods [1] enables precise determination of Tanshinone IIA content, ensuring product consistency and compliance with regulatory standards for marker compounds .

In Vitro Metabolism and Drug-Drug Interaction Studies

The deuterium label in Tanshinone IIA-d6 can be leveraged in metabolic stability assays using LC-MS. The compound can be incubated with hepatocytes or microsomes, and its depletion monitored alongside the unlabeled drug. The mass difference allows for simultaneous, interference-free quantification of both the parent compound and its deuterated internal standard, providing robust data on metabolic half-life and potential interactions with cytochrome P450 enzymes [1].

Bioanalytical Method Development and Validation

Analytical chemists developing new LC-MS/MS assays for Tanshinone IIA will select Tanshinone IIA-d6 as the internal standard to meet FDA and EMA bioanalytical method validation guidelines. Its use is crucial for demonstrating assay accuracy, precision, selectivity, and stability in complex sample types like human plasma, where matrix effects are highly variable [1].

Application
Selection Property
Validation Focus
Preclinical PK & tissue distribution studies
Co-eluting deuterated ISTD
Matrix-effect correction in research matrices
Botanical product QC
Isotope dilution quantification
Marker compound content verification
In vitro metabolism & DDI studies
Simultaneous analyte/IS monitoring
Metabolic stability and CYP interaction screening
Bioanalytical method development
Deuterated ISTD for LC-MS/MS
Accuracy/precision review in human plasma research matrices

Technical Documentation Hub

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36 linked technical documents
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